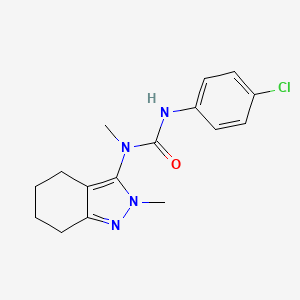

N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O/c1-20(16(22)18-12-9-7-11(17)8-10-12)15-13-5-3-4-6-14(13)19-21(15)2/h7-10H,3-6H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINPMNJKVLMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)N(C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is CHClNO. The presence of the urea functional group and the chlorophenyl moiety suggests potential interactions with various biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea |

| Chemical Class | Urea derivative |

The biological activity of N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea primarily involves its interaction with specific receptors and enzymes in the body. The compound has shown promise as a kinase inhibitor, which is crucial in regulating various cellular processes including cell growth and differentiation.

Kinase Inhibition

Research indicates that compounds similar to N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea can inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. This inhibition can lead to reduced tumor growth and proliferation.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of urea derivatives. For instance:

-

In vitro Studies : N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea has demonstrated cytotoxic effects on various cancer cell lines. The IC50 values indicate effective concentration levels for inhibiting cell growth.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 10 HeLa (Cervical Cancer) 12 - Mechanisms : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to anticancer properties, N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea has shown anti-inflammatory effects in preclinical models:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models : In rodent models of inflammation, treatment with this compound resulted in reduced paw edema and inflammatory cell infiltration.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea in xenograft models. Results showed significant tumor reduction compared to control groups.

Study 2: Safety Profile

In a safety assessment conducted on rats over a 28-day period, no significant adverse effects were observed at therapeutic doses. This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Simpler Urea Analogues

- p-Chlorophenyl urea (1-(4-Chlorophenyl)urea) :

This compound lacks the methyl and indazole substituents, featuring only a 4-chlorophenyl group and a hydrogen atom on the urea backbone. Its molecular weight is 170.59 g/mol, significantly lower than the target compound’s calculated molecular weight of 333.45 g/mol . The absence of bulky groups in p-chlorophenyl urea likely results in higher solubility but reduced target-binding specificity compared to the indazole-containing target compound .

Agrochemical Ureas

- Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) :

Used as a fungicide, pencycuron shares the 4-chlorophenyl moiety but incorporates a benzyl and cyclopentyl group. The target compound’s indazole group may confer enhanced resistance to metabolic degradation compared to pencycuron’s flexible cyclopentyl chain. Pencycuron has a molecular weight of 328.84 g/mol, slightly lower than the target compound, suggesting comparable size but divergent steric profiles . - Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) :

A herbicide with a trifluoromethylphenyl group and dimethyl substitution. The trifluoromethyl group enhances electronegativity and soil persistence, whereas the target compound’s indazole may improve binding to biological targets (e.g., enzymes) through π-π stacking .

Ureas with Cyclic Substituents

- The target compound’s indazole moiety likely increases rigidity and interaction with hydrophobic pockets in proteins or receptors .

Structural and Functional Analysis

Substituent Effects

Key Differentiators

- Indazole vs. Cyclohexyl : The indazole group in the target compound introduces aromaticity and a fused bicyclic system, which may enhance binding to aromatic residues in enzymes or receptors compared to N-(4-chlorophenyl)-N′-cyclohexylurea .

- Chlorophenyl Positioning : The 4-chlorophenyl group is conserved across many agrochemicals (e.g., pencycuron), suggesting shared mechanisms of action, such as inhibition of fungal cell wall synthesis or disruption of electron transport chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.